N-(3'-chloro-3-biphenylyl)-1-propionyl-4-piperidinecarboxamide
Overview
Description
N-(3'-chloro-3-biphenylyl)-1-propionyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1448057 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Probes and Ligand Binding
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, was investigated for its interaction with cannabinoid receptors, serving as a potent antagonist. This research aids in understanding receptor binding sites and offers a pharmacological probe for studying cannabinoid receptor-mediated effects (Lan et al., 1999).
- The radiolabeled analogue, 123I-labeled N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251), explores in vivo brain cannabinoid CB1 receptor binding, showcasing the utility of such compounds in neuroimaging and receptor localization studies (Gatley et al., 1996).
Chemical Synthesis and Catalysis
- Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting their utility in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
- L-Piperazine-2-carboxylic acid derived N-formamide acts as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines, highlighting the chemical application in stereoselective synthesis (Wang et al., 2006).
Interaction Studies and Mechanism of Action
- Molecular interaction studies of antagonists like SR141716 with the CB1 cannabinoid receptor provide insights into the conformational analysis and pharmacophore models, helping in the design of receptor-specific drugs (Shim et al., 2002).
Bioactivity and Medicinal Chemistry
- Research on benzamides and their metal complexes for potential antibacterial applications showcases the broad spectrum of activities that compounds like N-(3'-chloro-3-biphenylyl)-1-propionyl-4-piperidinecarboxamide could have, including their structural characterization and bioactivity studies (Khatiwora et al., 2013).
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-propanoylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-2-20(25)24-11-9-15(10-12-24)21(26)23-19-8-4-6-17(14-19)16-5-3-7-18(22)13-16/h3-8,13-15H,2,9-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQOJFWQEJBMRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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